molecular formula C11H14N4O5 B13388448 1-Methylinosine; N1-Methylinosine

1-Methylinosine; N1-Methylinosine

Cat. No.: B13388448
M. Wt: 282.25 g/mol
InChI Key: WJNGQIYEQLPJMN-UHFFFAOYSA-N
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Preparation Methods

1-Methylinosine can be synthesized through several methods. One common synthetic route involves the methylation of inosine at the N1 position. This process typically requires the use of methylating agents under controlled conditions to ensure the selective methylation of the inosine molecule . Industrial production methods may involve large-scale synthesis using similar methylation techniques, optimized for higher yields and purity.

Chemical Reactions Analysis

1-Methylinosine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the molecule.

    Substitution: This reaction involves the replacement of one functional group with another.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-Methylinosine has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

1-Methylinosine can be compared with other similar compounds such as inosine and 1-methylguanosine. While inosine lacks the methyl group at the N1 position, 1-methylguanosine has a methyl group at the N1 position of guanosine. The unique presence of the methyl group in 1-Methylinosine distinguishes it from these compounds and contributes to its specific biological functions .

Similar compounds include:

  • Inosine
  • 1-Methylguanosine
  • 1-Methyladenosine

These compounds share structural similarities but differ in their specific modifications and biological roles.

Properties

IUPAC Name

9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O5/c1-14-3-13-9-6(10(14)19)12-4-15(9)11-8(18)7(17)5(2-16)20-11/h3-5,7-8,11,16-18H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJNGQIYEQLPJMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C(C1=O)N=CN2C3C(C(C(O3)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80862845
Record name 1-Methyl-9-pentofuranosyl-1,9-dihydro-6H-purin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80862845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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